molecular formula C17H21NO4S B6380530 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol CAS No. 1261924-13-3

4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol

Cat. No.: B6380530
CAS No.: 1261924-13-3
M. Wt: 335.4 g/mol
InChI Key: FLQKKCQYZXHYNW-UHFFFAOYSA-N
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Description

4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol is an organic compound that features a phenolic structure with a methoxy group and a t-butylsulfamoyl group attached to the aromatic ring

Properties

IUPAC Name

N-tert-butyl-3-(4-hydroxy-3-methoxyphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-17(2,3)18-23(20,21)14-7-5-6-12(10-14)13-8-9-15(19)16(11-13)22-4/h5-11,18-19H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQKKCQYZXHYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol and 3-t-butylsulfamoylbenzene.

    Coupling Reaction: A coupling reaction is performed to attach the 3-t-butylsulfamoyl group to the 2-methoxyphenol.

    Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete coupling.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance yield and purity while minimizing production costs.

Chemical Reactions Analysis

Types of Reactions: 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydroquinones or other reduced derivatives.

    Substitution: The methoxy and t-butylsulfamoyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Hydroquinones or other reduced phenolic derivatives.

    Substitution: Various substituted phenolic compounds depending on the reagents used.

Scientific Research Applications

4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting oxidative stress-related diseases.

    Material Science: It can be incorporated into polymers or coatings to enhance their antioxidant properties.

    Biological Studies: The compound’s antioxidant properties make it useful in studies related to cellular oxidative stress and related pathways.

Mechanism of Action

The mechanism of action of 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol primarily involves its antioxidant activity. The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The t-butylsulfamoyl group may enhance the compound’s stability and solubility, facilitating its interaction with biological targets.

Comparison with Similar Compounds

    4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Similar phenolic structure with antioxidant properties.

    4-(3-t-Butylsulfamoylphenyl)-2-hydroxyphenol: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness: 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol is unique due to the presence of both the methoxy and t-butylsulfamoyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s solubility, stability, and reactivity, making it suitable for various applications in medicinal chemistry and material science.

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